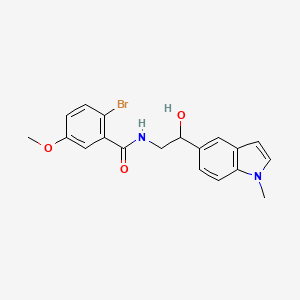

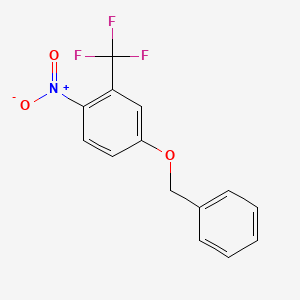

3-methoxy-N-(4-(3-methoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

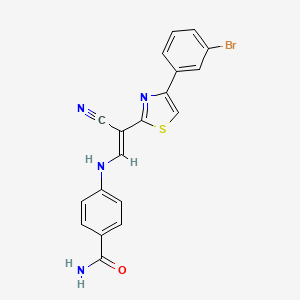

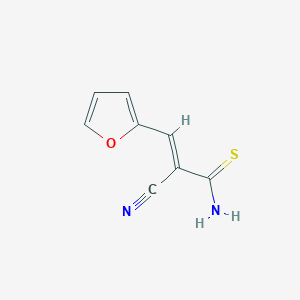

The compound “3-methoxy-N-(4-(3-methoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiazole ring, and two methoxy groups . These functional groups suggest that the compound might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a thiazole ring, and two methoxy groups . The exact structure would need to be confirmed by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have synthesized and characterized a variety of pyrazole and pyrazolopyrimidine derivatives, focusing on their structural properties and potential biological activities. For instance, Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the compound's relevance in cancer research (Hassan, Hafez, & Osman, 2014).

Biological Activities

The biological activities of compounds related to "3-methoxy-N-(4-(3-methoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide" have been a significant area of research, with studies focusing on their cytotoxic, antifungal, and antimicrobial properties.

Cytotoxic Activities

The synthesized pyrazole and pyrazolopyrimidine derivatives have been screened for their in vitro cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. For example, a study by Hassan et al. (2015) on novel pyrazolo[1,5-a]pyrimidines and related Schiff bases demonstrated significant cytotoxic activity against human cancer cell lines, including colon HCT116, lung A549, breast MCF-7, and liver HepG2 (Hassan, Hafez, Osman, & Ali, 2015).

Antifungal and Antimicrobial Activities

Some studies have focused on evaluating the antifungal and antimicrobial activities of pyrazole derivatives. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides synthesized by Du et al. (2015) displayed moderate to excellent activities against phytopathogenic fungi, showcasing the potential of these compounds in addressing fungal infections (Du et al., 2015).

Structural and Theoretical Studies

Research has also been conducted on the structural and theoretical aspects of pyrazole derivatives to understand their chemical properties and interaction mechanisms better. For example, the study of the synthesis, spectral, and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide by Kumara et al. (2018) provided insights into the compound's thermal stability and non-linear optical properties, highlighting its potential in various scientific applications (Kumara et al., 2018).

Propiedades

IUPAC Name |

3-methoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-20-8-12(15(19-20)23-3)14(21)18-16-17-13(9-24-16)10-5-4-6-11(7-10)22-2/h4-9H,1-3H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLADUJIDWIPXGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(4-(3-methoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-Chloro-2-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2560933.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2560939.png)